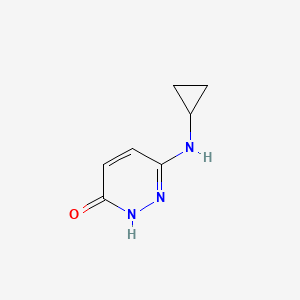
6-(Cyclopropylamino)pyridazin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazin-3-ol derivatives involves various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-(Cyclopropylamino)pyridazin-3-ol consists of a pyridazin-3-ol core with a cyclopropylamino group attached at the 6-position. The molecular weight of this compound is 151.17 g/mol.Chemical Reactions Analysis
Pyridazin-3-ol derivatives can undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyridazinone, y compris le « 6-(Cyclopropylamino)pyridazin-3-ol », ont été identifiés comme des composés présentant des propriétés antimicrobiennes significatives. Ces composés peuvent être synthétisés pour cibler une large gamme de pathogènes bactériens et fongiques, offrant un potentiel en tant que nouveaux agents antimicrobiens à une époque de résistance croissante aux antibiotiques .
Effets antidépresseurs et anxiolytiques
Des recherches ont montré que les échafaudages de pyridazinone peuvent présenter des activités antidépressives et anxiolytiques. Les caractéristiques structurelles du « this compound » peuvent être optimisées pour améliorer ces effets, contribuant au développement de nouveaux agents thérapeutiques pour les troubles de la santé mentale .
Thérapeutiques cardiovasculaires
Le système cyclique de la pyridazinone est connu pour posséder des effets cardiotoniques et antihypertenseurs. Les dérivés du « this compound » pourraient être explorés pour leur potentiel dans le traitement des maladies cardiovasculaires, en particulier dans le développement de nouveaux médicaments antihypertenseurs .
Applications anti-inflammatoires et analgésiques
Ce composé s'est montré prometteur dans la modulation des réponses inflammatoires et de la perception de la douleur. Son application dans la conception de médicaments anti-inflammatoires et analgésiques pourrait conduire à des traitements plus efficaces pour les maladies inflammatoires chroniques et la gestion de la douleur .
Recherche anticancéreuse
Les dérivés de pyridazinone ont été étudiés pour leurs propriétés anticancéreuses. “this compound” pourrait faire partie de thérapies ciblées qui visent à inhiber la croissance et la prolifération des cellules cancéreuses, ce qui en fait un composé précieux dans la recherche oncologique .
Conception agrochimique
La structure du « this compound » se prête au développement d'herbicides et de pesticides. Son efficacité dans ce domaine pourrait conduire à la création de nouveaux produits agrochimiques plus respectueux de l'environnement et ciblés dans leur action .
Potentiel antidiabétique
Des études récentes suggèrent que les composés de pyridazinone pourraient avoir des applications dans la gestion du diabète. En influençant les voies biochimiques associées à la résistance à l'insuline et au métabolisme du glucose, les dérivés du « this compound » pourraient contribuer à de nouveaux traitements antidiabétiques .
Propriétés neuroprotectrices
L'intérêt pour le potentiel neuroprotecteur des dérivés de pyridazinone est croissant. “this compound” pourrait être utilisé pour développer des médicaments qui protègent les tissus nerveux de la dégénérescence, ce qui est particulièrement pertinent pour des affections comme la maladie d'Alzheimer et la maladie de Parkinson .
Mécanisme D'action
Target of action
Pyridazinones have been found to interact with a wide range of targets due to their diverse pharmacological activities . They have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of action
Pyridazinones are known to inhibit calcium ion influx, which can lead to a decrease in platelet aggregation .
Biochemical pathways
Pyridazinones have been reported to affect a variety of pathways due to their diverse pharmacological activities .
Pharmacokinetics
Pyridazinones are known for their easy functionalization at various ring positions, which makes them an attractive synthetic building block for designing and synthesis of new drugs .
Result of action
Pyridazinones have been reported to possess a wide range of pharmacological activities .
Action environment
The stability and efficacy of pyridazinones can be influenced by various factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
6-(Cyclopropylamino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
3-(cyclopropylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLAGPKQBDFFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)
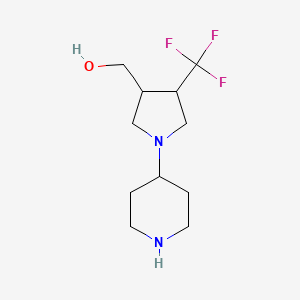
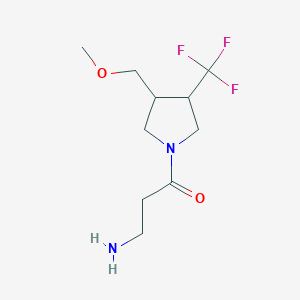
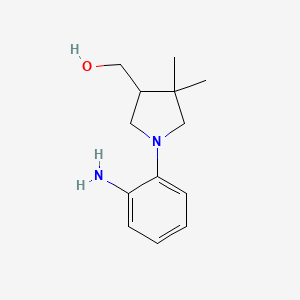
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

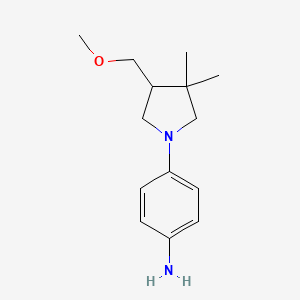

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
